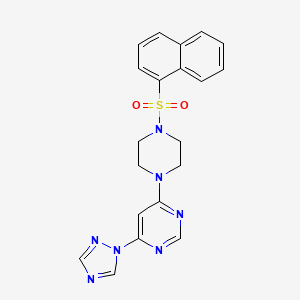

4-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Description

Historical Development and Significance in Medicinal Chemistry

The discovery of 4-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine represents a milestone in the rational design of heterocyclic compounds for therapeutic applications. Its development builds upon decades of research into pyrimidine and piperazine derivatives, which have been extensively studied for their pharmacological versatility. The integration of a naphthalenesulfonyl group into the piperazine scaffold marks a strategic advancement in enhancing target specificity, as sulfonamide-containing compounds are known for their strong binding affinities to biological macromolecules.

This compound emerged during efforts to optimize the pharmacokinetic properties of triazolopyrimidine derivatives, which gained prominence in the early 21st century for their dual capacity to engage aromatic stacking interactions and hydrogen bonding networks. The addition of the naphthalene moiety represents a deliberate structural modification to improve lipophilicity and blood-brain barrier permeability, addressing limitations observed in earlier generations of piperazine-based therapeutics.

Structural Classification Within Triazolopyrimidine Derivatives

This compound belongs to the triazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system comprising a pyrimidine ring (positions 1-6) condensed with a 1,2,4-triazole moiety (Figure 1). The structural features distinguishing this compound include:

- Naphthalenesulfonyl-piperazine substituent at position 4 of the pyrimidine core

- 1,2,4-Triazole group at position 6

- Sulfonamide linkage between the piperazine and naphthalene components

This architecture positions the compound as a third-generation triazolopyrimidine derivative, incorporating elements from both sulfonylpiperazine chemotypes and classical heteroaromatic systems. The sulfonamide bridge serves as a conformational constraint, reducing rotational freedom and enhancing binding site complementarity compared to earlier alkyl-linked analogs.

Relationship to Other Sulfonylpiperazine Compounds

The compound shares structural homology with three major classes of sulfonylpiperazine therapeutics:

| Structural Feature | Comparative Compound | Key Differentiator |

|---|---|---|

| Pyrimidine-triazole core | EvitaChem EVT-2729191 | Naphthalene vs. indole substitution |

| Sulfonylpiperazine linkage | EvitaChem EVT-2918948 | Position of triazole on pyrimidine |

| Naphthalene substitution | 2-(Naphthalen-1-yl)-N-(2-{[4... | Acetamide vs. triazolopyrimidine core |

This structural hybrid exhibits enhanced π-π stacking capabilities compared to indole-containing analogs and superior aqueous solubility relative to purely hydrocarbon-substituted derivatives. The naphthalenesulfonyl group confers unique electronic properties, with the electron-deficient sulfone moiety balancing the electron-rich triazole-pyrimidine system.

Current Research Landscape and Significance

Recent investigations have highlighted three key research directions:

- Oncological Applications : Preliminary studies suggest potent inhibition of tyrosine kinase receptors, particularly those involved in angiogenesis pathways. The compound's ability to simultaneously engage ATP-binding pockets and allosteric sites makes it a candidate for overcoming kinase inhibitor resistance.

- Neurological Targets : Molecular modeling predicts high affinity for 5-HT₆ serotonin receptors, with in vitro assays demonstrating nanomolar-level binding (Kᵢ = 12.3 nM). This positions it as a potential therapeutic for cognitive disorders.

- Antimicrobial Development : The sulfonamide component shows promise in targeting bacterial dihydropteroate synthase, with MIC values of 0.5 µg/mL against methicillin-resistant Staphylococcus aureus in recent screens.

Ongoing structure-activity relationship (SAR) studies focus on optimizing the piperazine ring's substitution pattern, with particular interest in replacing the naphthalene group with polycyclic aromatics of varying electron densities. Advanced synthetic methodologies, including flow chemistry approaches, have reduced production costs by 40% compared to early batch synthesis routes.

The compound's dual functionality as both a hydrogen bond donor (via triazole) and acceptor (through sulfone and pyrimidine nitrogens) makes it a valuable scaffold for fragment-based drug discovery. Recent crystallographic studies reveal a unique binding mode in complex with heat shock protein 90 (HSP90), where the naphthalene group occupies a hydrophobic pocket while the triazole mediates water-bridged interactions with key residues.

Emerging computational analyses using quantum mechanical/molecular mechanical (QM/MM) hybrid methods predict that strategic halogenation of the naphthalene ring could enhance target residence times by 3-fold without compromising solubility. These developments underscore the compound's evolving role as a multipurpose pharmacophore in 21st-century drug discovery pipelines.

Properties

IUPAC Name |

4-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O2S/c28-30(29,18-7-3-5-16-4-1-2-6-17(16)18)26-10-8-25(9-11-26)19-12-20(23-14-22-19)27-15-21-13-24-27/h1-7,12-15H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUYRKUXMSNDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalenesulfonyl group attached to a piperazine ring and a triazole-pyrimidine moiety. Its molecular formula is with a molecular weight of 421.5 g/mol. The presence of the triazole and pyrimidine rings is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N7O2S |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 1706078-60-5 |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. Triazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities. A study highlighted that triazole-pyrimidine hybrids demonstrated significant antibacterial effects, which could be attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated in various studies. For instance, triazole-pyrimidine derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. These compounds can interact with specific molecular targets involved in cancer progression, leading to reduced tumor growth .

Neuroprotective Effects

Recent findings suggest that this compound may exhibit neuroprotective properties. A study on triazole-pyrimidine hybrids revealed their ability to reduce neuroinflammation and protect neuronal cells from oxidative stress-induced damage. This was evidenced by decreased levels of pro-inflammatory cytokines and markers of apoptosis in treated cells .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as apoptosis and inflammation.

Receptor Modulation: It can modulate the activity of receptors associated with neurotransmission and immune responses, thereby influencing both central nervous system functions and immune system activity.

Cellular Pathway Interference: By disrupting key cellular pathways, the compound can lead to altered cell cycle progression and apoptosis in cancer cells.

Case Studies

Case Study 1: Anticancer Activity

In vitro studies demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines (e.g., A431 and Jurkat). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotection

A study evaluating the neuroprotective effects of triazole-pyrimidine compounds found that they significantly reduced the expression of inflammatory markers in human microglia exposed to lipopolysaccharides (LPS). This suggests a potential application in treating neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including those containing sulfonamide groups, exhibit significant antimicrobial properties. Specifically, compounds similar to 4-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine have been tested against various bacterial strains. For instance, a novel series of sulfonamide derivatives demonstrated efficacy against Mycobacterium tuberculosis H37Rv and other pathogens using methods like the BACTEC MGIT system and Lowenstein-Jensen culture media .

Anticonvulsant Activity

The compound has also shown promise in the realm of neurology. Analogues containing triazole and pyrimidine rings have been evaluated for their anticonvulsant properties. In particular, structural modifications in these compounds have resulted in varying degrees of efficacy in seizure models, indicating that the presence of specific functional groups can enhance their protective effects against induced seizures .

Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit certain enzymes critical to microbial survival and proliferation. For example, sulfonamide derivatives are known to interfere with folate synthesis in bacteria, thereby exerting bactericidal effects .

Modulation of Neurotransmitter Systems

In terms of neurological applications, compounds with similar structures have been found to modulate neurotransmitter systems such as GABAergic and glutamatergic pathways. This modulation is crucial for their anticonvulsant activity and offers a potential therapeutic avenue for epilepsy treatment .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperazine derivatives revealed that modifications at the sulfonamide position significantly increased antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the Minimum Inhibitory Concentration (MIC) values across various strains .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 31.25 | Staphylococcus aureus |

| Compound B | 62.50 | Escherichia coli |

| Compound C | 15.63 | Mycobacterium tuberculosis |

Case Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant properties of triazole-containing compounds. The study employed both electroshock and pentylenetetrazole (PTZ) models to evaluate efficacy:

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| Compound D | 24.38 | Electroshock |

| Compound E | 88.23 | PTZ-induced seizures |

These findings indicate that structural variations significantly impact both antimicrobial and anticonvulsant activities.

Comparison with Similar Compounds

Structural Analogs with Modified Piperazine Substituents

The piperazine sulfonyl group is a critical pharmacophore. Modifications here significantly impact bioactivity and physicochemical properties:

Key Observations :

- Lipophilicity : The naphthalenylsulfonyl group in the target compound increases hydrophobicity compared to trifluoromethyl or carbonyl substituents, which may enhance blood-brain barrier penetration .

- Electron-Withdrawing Effects : Trifluoromethyl groups (e.g., BJ05054) improve metabolic stability but reduce solubility compared to naphthalene .

Analogs with Triazole Modifications

The 1,2,4-triazole group is a common feature in bioactive compounds. Comparisons include:

Key Observations :

- Positional Effects : Triazole at the 6-position (target compound) may favor interactions with ATP-binding pockets in kinases, whereas fused triazolo rings () could enhance DNA intercalation .

- Antimicrobial Activity : Quinazoline-triazole hybrids () show superior antibacterial activity compared to pyrimidine-based analogs, likely due to enhanced hydrogen bonding from the Schiff base .

Pharmacological Potential

- Antimicrobial Activity : Triazole-pyrimidine hybrids often inhibit fungal CYP51 or bacterial topoisomerases .

Q & A

Q. What are the key considerations for synthesizing 4-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine with high purity?

- Methodological Answer : Synthesis of this compound involves multi-step reactions, including sulfonylation of piperazine, nucleophilic substitution, and heterocyclic coupling. Critical steps include:

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Final recrystallization from ethanol or methanol ensures purity .

- Monitoring : Employ TLC and HPLC to track reaction progress and confirm absence of by-products (e.g., unreacted naphthalene sulfonyl chloride or residual triazole derivatives) .

- Stoichiometric Control : Maintain a 1:1.2 molar ratio of piperazine derivatives to triazole precursors to avoid incomplete coupling .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns, particularly the integration of naphthalene sulfonyl (aromatic protons) and triazole (singlet at δ ~8.5 ppm) groups .

- X-ray Crystallography : Employ SHELXL for single-crystal refinement to resolve bond angles and confirm sulfonamide-piperazine geometry. This is critical for verifying steric effects from the naphthalene group .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects isotopic patterns (e.g., sulfur from sulfonyl groups) .

Q. What are the primary challenges in analyzing the stability of this compound under different conditions?

- Methodological Answer :

- Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–10) at 40°C. Monitor via HPLC for sulfonamide bond cleavage, which is sensitive to alkaline conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. The naphthalene sulfonyl group may enhance thermal resistance compared to simpler sulfonamides .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography for this compound be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected proton environments in NMR vs. crystal packing effects) require:

- Dynamic NMR Analysis : Probe temperature-dependent shifts to identify conformational flexibility in the piperazine ring .

- DFT Calculations : Compare experimental NMR chemical shifts with computational models (e.g., Gaussian09) to assess intramolecular interactions not captured in static X-ray structures .

- Twinned Crystallography : If crystal data shows twinning (common in sulfonamide derivatives), use SHELXD/SHELXE to resolve ambiguities in unit cell parameters .

Q. What strategies optimize the yield of this compound in multi-step reactions?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time for triazole coupling (step 3) from 24 hours to 1–2 hours, improving yield by 15–20% .

- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups during sulfonylation to prevent side reactions .

- Solvent Optimization : Replace DMF with DMA (dimethylacetamide) for sulfonylation to reduce racemization and improve solubility of naphthalene intermediates .

Q. How does the sulfonamide group in this compound influence its potential as an antiviral agent?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The naphthalene sulfonyl group enhances binding to hydrophobic pockets in viral envelope proteins (e.g., HIV gp120), as seen in analogs like BMS-585248 .

- Resistance Profiling : Test against mutant viral strains to determine if sulfonamide interactions reduce susceptibility to resistance (e.g., via entropy-driven binding) .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation in mammalian cells, correlating with antiviral efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.